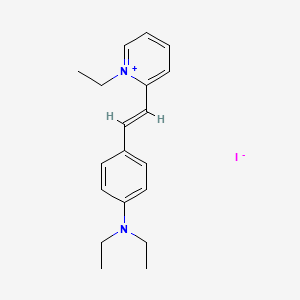
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is an organic compound known for its unique optical properties. It belongs to the class of stilbazolium salts, which are widely studied for their nonlinear optical (NLO) properties. This compound is particularly noted for its high transparency in the visible and near-infrared regions, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide typically involves the Knoevenagel condensation reaction. This method includes the reaction of 4-(diethylamino)benzaldehyde with 1-ethyl-2-methylpyridinium iodide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like methanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a nonlinear optical material in photonic devices.
Biology: Investigated for its potential in bioimaging due to its optical properties.
Medicine: Explored for its use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of optical data storage and signal processing devices
Mécanisme D'action
The mechanism of action of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide involves its interaction with light. The compound exhibits strong nonlinear optical properties due to the delocalization of π-electrons within its structure. This delocalization enhances its ability to interact with light, making it effective in applications such as second harmonic generation (SHG) and other NLO processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-Diethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 4-[2-(4-Dimethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 1-Ethyl-2-[2-(4-hydroxy-phenyl)-vinyl]-pyridinium iodide
Uniqueness
Compared to similar compounds, 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide stands out due to its high transparency in the visible and near-infrared regions, as well as its stability under various conditions. These properties make it particularly suitable for advanced photonic and optoelectronic applications .
Propriétés
Numéro CAS |
57439-27-7 |
|---|---|
Formule moléculaire |
C19H25IN2 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
N,N-diethyl-4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C19H25N2.HI/c1-4-20(5-2)19-14-11-17(12-15-19)10-13-18-9-7-8-16-21(18)6-3;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WZHBDOPQGWBNEU-UHFFFAOYSA-M |
SMILES isomérique |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(CC)CC.[I-] |
SMILES canonique |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
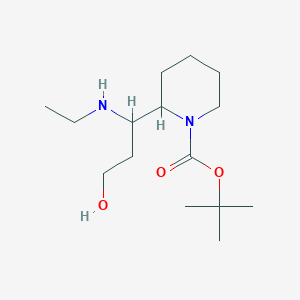
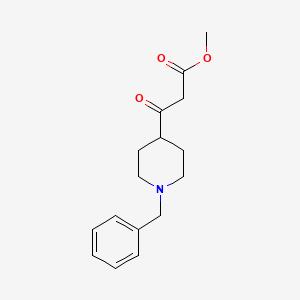
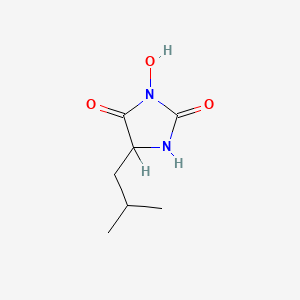
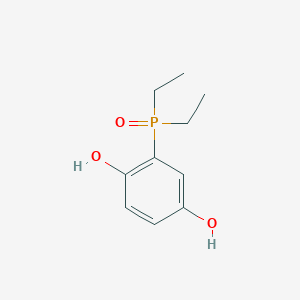
![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)
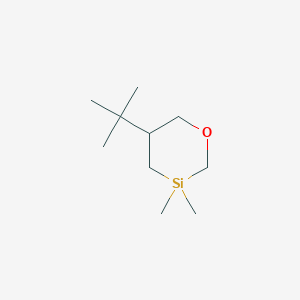

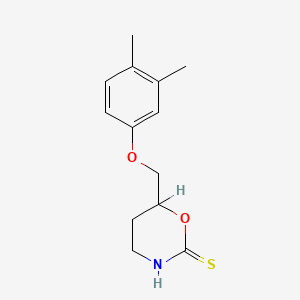
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)

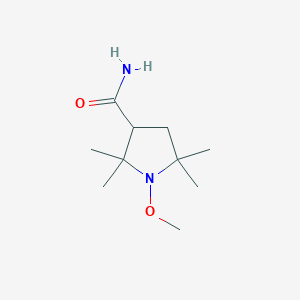
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
